molecular formula C19H24N2O2 B12822156 tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate

tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate

Cat. No.: B12822156
M. Wt: 312.4 g/mol
InChI Key: QCWAUJLKNBIPMY-UHFFFAOYSA-N
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Description

tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a biphenyl structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amino group .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-aminobenzyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate
  • N-Boc-ethylenediamine

Uniqueness

tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is unique due to its biphenyl structure, which imparts specific chemical and physical properties. This structural feature distinguishes it from other carbamates and contributes to its versatility in various applications .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl N-[4-(4-amino-3-methylphenyl)-2-methylphenyl]carbamate

InChI

InChI=1S/C19H24N2O2/c1-12-10-14(6-8-16(12)20)15-7-9-17(13(2)11-15)21-18(22)23-19(3,4)5/h6-11H,20H2,1-5H3,(H,21,22)

InChI Key

QCWAUJLKNBIPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C)N

Origin of Product

United States

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